2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
CAS No.: 1443979-88-1
Cat. No.: VC2996609
Molecular Formula: C11H7Cl2NO3
Molecular Weight: 272.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443979-88-1 |
|---|---|
| Molecular Formula | C11H7Cl2NO3 |
| Molecular Weight | 272.08 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | ULCCLFXRXPQHJE-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Introduction
2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula CHClNO and a molecular weight of 272.09 g/mol . This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methyl group, and an oxazole ring. It is primarily used in pharmaceutical research and development due to its potential biological activities and unique chemical properties.
Synthesis Methods
The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions to ensure high yield and purity of the final product. Common synthesis pathways involve the formation of oxazole rings through condensation reactions followed by the introduction of the dichlorophenyl group.
Applications in Pharmaceutical Research
The primary applications of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid are in pharmaceutical development and research. It serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Additionally, its antibacterial properties make it a candidate for further investigation in drug formulation.
Interaction Studies and Biological Activities
Interaction studies involving 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid have shown promising results regarding its binding affinity to specific biological targets. These studies typically utilize techniques such as molecular docking and in vitro assays to understand the compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. A comparison of these compounds is provided in the following table:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | CHClNO | 3919-76-4 | Different position of chlorine; potential antibacterial properties |
| 2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | CHClNO | 1457041-27-8 | Similar structure; variations in substitution pattern |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | CHClNO | 77521 | Isoxazole ring; different electronic properties |
The uniqueness of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activities that may differ from similar compounds. Its distinct dichlorophenyl substitution pattern may contribute to unique interactions with biological targets compared to other compounds listed above.
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